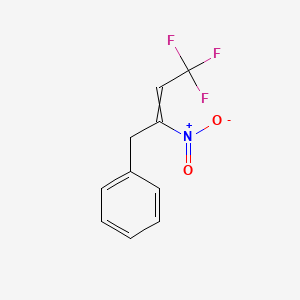
(4,4,4-Trifluoro-2-nitrobut-2-enyl)benzene
Overview
Description
(4,4,4-Trifluoro-2-nitrobut-2-enyl)benzene: is a versatile organic compound characterized by its trifluoromethyl group and nitro-substituted butadiene structure
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of (4,4,4-Trifluoro-2-nitrobut-2-enyl)benzene typically involves the reaction of benzene with trifluoromethylating agents followed by nitration. One common method is the trifluoromethylation of benzene using reagents like trifluoromethyl iodide, followed by nitration using nitric acid.
Industrial Production Methods: : On an industrial scale, the compound is produced through controlled reactions in specialized reactors to ensure high yield and purity. The process involves careful monitoring of temperature, pressure, and reaction time to optimize the production efficiency.
Chemical Reactions Analysis
Types of Reactions: : This compound undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: : Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: : Electrophilic aromatic substitution reactions are common, often using reagents like bromine (Br₂) in the presence of a Lewis acid catalyst.
Major Products Formed: : The major products from these reactions include oxidized derivatives, reduced forms, and various substituted benzene derivatives.
Scientific Research Applications
(4,4,4-Trifluoro-2-nitrobut-2-enyl)benzene: has a wide range of applications in scientific research:
Chemistry: : It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: : The compound is employed in the study of biological systems, including enzyme inhibition and receptor binding assays.
Industry: : The compound is used in material science for the development of advanced materials with unique properties.
Mechanism of Action
The mechanism by which (4,4,4-Trifluoro-2-nitrobut-2-enyl)benzene exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound's stability and reactivity, while the nitro group can participate in various biological interactions.
Comparison with Similar Compounds
(4,4,4-Trifluoro-2-nitrobut-2-enyl)benzene: is unique due to its trifluoromethyl and nitro groups, which confer distinct chemical properties compared to similar compounds. Some similar compounds include:
Trifluoromethylbenzene: : Lacks the nitro group, resulting in different reactivity and applications.
Nitrobenzene: : Lacks the trifluoromethyl group, leading to different chemical behavior.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
(4,4,4-trifluoro-2-nitrobut-2-enyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO2/c11-10(12,13)7-9(14(15)16)6-8-4-2-1-3-5-8/h1-5,7H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAJNVDOPPGHBBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=CC(F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


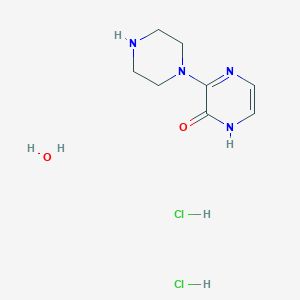

![(7R,8aS)-7-amino-2-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione dihydrochloride](/img/structure/B1432232.png)
![2-Cyclopropyl-2,6-diazaspiro[3.3]heptane bistrifluoroacetate](/img/structure/B1432234.png)
amine hydrobromide](/img/structure/B1432238.png)
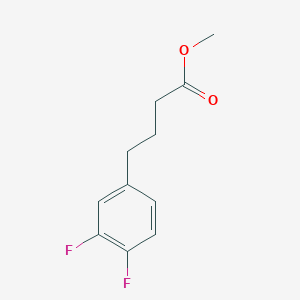
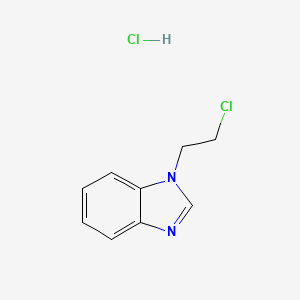


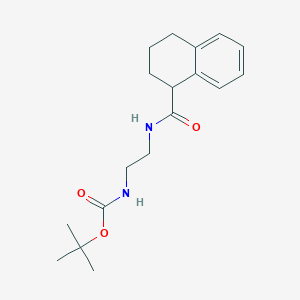
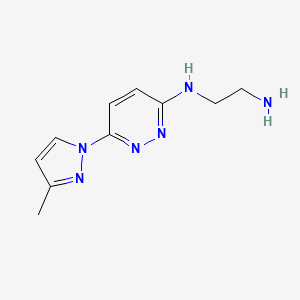
![[3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propyl]amine hydrochloride](/img/structure/B1432248.png)
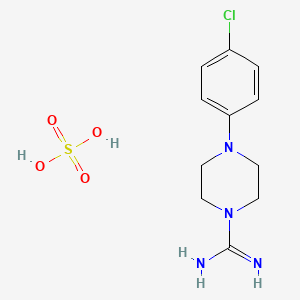
![3-Methoxy-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1432252.png)
